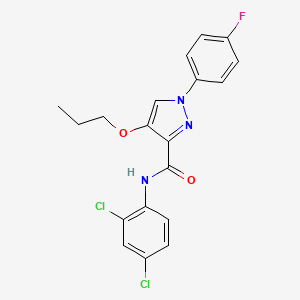

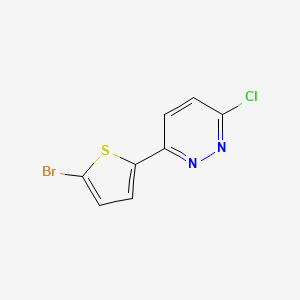

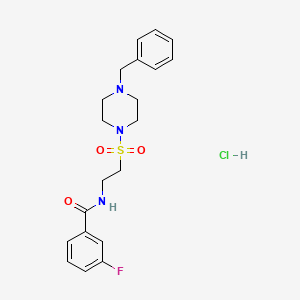

![molecular formula C22H15F2N7O B3008526 3,4-二氟-N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)苯甲酰胺 CAS No. 1005922-65-5](/img/structure/B3008526.png)

3,4-二氟-N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluoro-containing benzamide derivatives, such as the one mentioned, typically involves multiple steps starting from basic aromatic acids. In the case of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the process began with 2,6-difluorobenzoic acid and proceeded through a nine-step reaction sequence, culminating in a chemical yield of 1% . This compound was further modified to remove the methoxy group, yielding a precursor for radiolabeling. The final product, intended for PET imaging, was obtained through O-[(11)C]methylation and isolated with high specific activity . Similarly, the synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid involved reacting previously synthesized benzamides of pyrazole-4-carboxylic acid with primary and secondary amines, followed by high-temperature cyclization to yield substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones .

Molecular Structure Analysis

The molecular structure of fluoro-containing benzamide derivatives is characterized by the presence of a benzamide moiety substituted with various functional groups that influence the compound's reactivity and interaction with biological targets. The difluoro groups on the benzene ring are highly electronegative, affecting the electron distribution within the molecule and potentially enhancing its binding affinity to certain proteins . The pyrazolo[3,4-d]pyrimidine core is a common feature in these molecules, providing a rigid scaffold that can interact with various enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include steps such as amide formation, desmethylation, and cyclization. The desmethylation step in the synthesis of the PET agent is particularly noteworthy, as it involves the use of TMSCl/NaI to remove a methoxy group, which is a crucial step for the subsequent radiolabeling . The high-temperature cyclization step mentioned in the synthesis of substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones is another key reaction that leads to the formation of a more complex and potentially bioactive heterocyclic system .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide are not detailed in the provided papers, we can infer from related compounds that these properties are likely to include high specificity and binding affinity due to the presence of the difluoro groups and the pyrazolo[3,4-d]pyrimidine scaffold . The solubility, stability, and reactivity of such compounds can be fine-tuned by the substituents on the benzamide and pyrazole moieties, which is crucial for their potential application in medical imaging or as therapeutic agents .

科学研究应用

抗病毒应用

一项研究详细介绍了一种合成苯甲酰胺基 5-氨基吡唑及其衍生物的新途径,这些化合物对甲型流感病毒 (H5N1) 表现出显着的抗病毒活性,突出了此类化合物在抗病毒药物开发中的潜力 (赫比希等人,2020 年)。

抗癌和抗炎应用

对吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的研究证明了它们在癌症和炎症治疗中的潜力,表明相关化合物具有类似的能力 (拉赫穆尼等人,2016 年)。

超分子化学

一项关于四氟对苯二甲酸和氮杂化合物通过氢键和弱分子间相互作用形成新型晶体的研究表明,氟化化合物与特定性质的先进材料的创建相关 (王等人,2014 年)。

造影剂开发

合成 2,6-二氟-N-(3-[11C]甲氧基-1H-吡唑并[3,4-b]吡啶-5-基)-3-(丙基磺酰胺基)苯甲酰胺作为 PET 造影剂用于癌症中 B-Raf(V600E) 的成像,说明了此类化合物在诊断成像中的用途,可能适用于所讨论的化合物 (王等人,2013 年)。

稠合杂环的合成

关于微波辅助合成含有三氟甲基部分的稠合杂环的研究显示了此类化合物在创建新型杂环化合物中的效用,可能导致新药或新材料 (沙班,2008 年)。

作用机制

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine structures have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an Hh signaling cascade . These targets play crucial roles in cell division and growth, making them important targets for anticancer therapies.

Mode of Action

This inhibition could lead to disruption of cell division and growth, particularly in cancer cells .

Biochemical Pathways

Inhibition of topoisomerase II alpha could disrupt DNA replication and segregation, while inhibition of the Hh signaling cascade could affect cell differentiation and proliferation .

Result of Action

Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells by inhibiting essential proteins involved in cell division and growth .

未来方向

属性

IUPAC Name |

3,4-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-7-8-17(23)18(24)10-14)31(29-13)21-16-11-27-30(20(16)25-12-26-21)15-5-3-2-4-6-15/h2-12H,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVHHODVNZBWJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

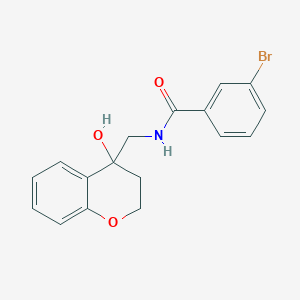

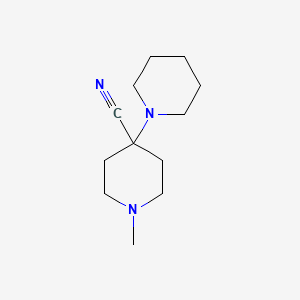

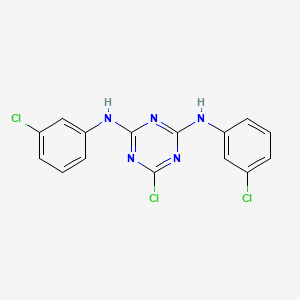

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)

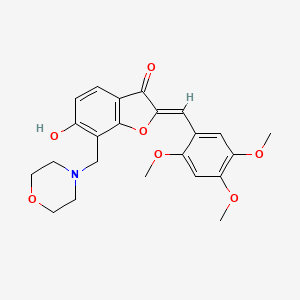

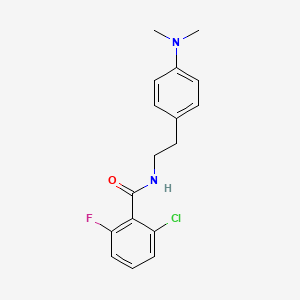

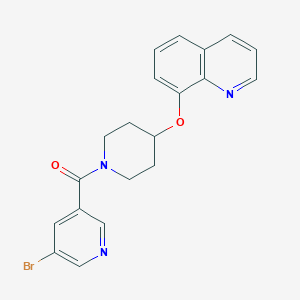

![1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3008449.png)

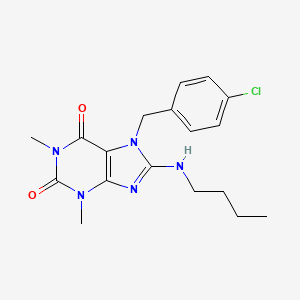

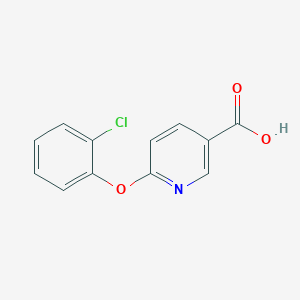

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)